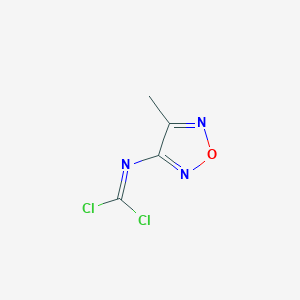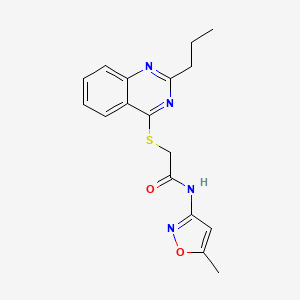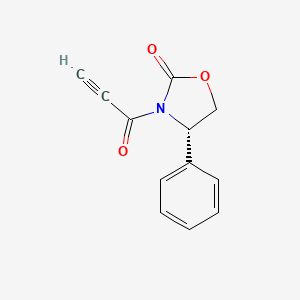![molecular formula C12H13O3P B12571424 [1-(Naphthalen-2-yl)ethyl]phosphonic acid CAS No. 478490-59-4](/img/structure/B12571424.png)
[1-(Naphthalen-2-yl)ethyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Naphthalen-2-yl)ethyl]phosphonic acid is a chemical compound characterized by the presence of a naphthalene ring attached to an ethyl group, which is further bonded to a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Naphthalen-2-yl)ethyl]phosphonic acid typically involves the reaction of naphthalene derivatives with phosphonic acid precursors. One common method is the Michaelis-Arbuzov reaction, where a naphthalene derivative reacts with a trialkyl phosphite under controlled conditions to yield the desired phosphonic acid . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -30°C to +50°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction mechanisms but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
[1-(Naphthalen-2-yl)ethyl]phosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phosphonic acid group can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents like THF .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, which can be further functionalized for specific applications in research and industry .
Scientific Research Applications
[1-(Naphthalen-2-yl)ethyl]phosphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of [1-(Naphthalen-2-yl)ethyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by mimicking the transition state of enzyme-substrate complexes, thereby blocking the active site and preventing substrate binding. This mechanism is particularly relevant in the study of enzyme inhibitors and drug development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [1-(Naphthalen-2-yl)ethyl]phosphonic acid include other naphthalene derivatives and phosphonic acid analogs, such as:
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Alkali metal naphthalenides like lithium naphthalenide and sodium naphthalenide
Uniqueness
The uniqueness of this compound lies in its structural properties, which combine the aromatic naphthalene ring with the reactive phosphonic acid group.
Properties
CAS No. |
478490-59-4 |
|---|---|
Molecular Formula |
C12H13O3P |
Molecular Weight |
236.20 g/mol |
IUPAC Name |
1-naphthalen-2-ylethylphosphonic acid |
InChI |
InChI=1S/C12H13O3P/c1-9(16(13,14)15)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,1H3,(H2,13,14,15) |
InChI Key |
BEIBOGJDGMTXTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-[1,3]Oxazolo[3,2-a]quinoline-1,2,5-trione](/img/structure/B12571352.png)

![1,1'-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene}](/img/structure/B12571356.png)
![Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate](/img/structure/B12571362.png)


![Benzene, [3-(2-iodoethoxy)-1-propynyl]-](/img/structure/B12571388.png)

![N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine](/img/structure/B12571407.png)
![3,3'-{(Dimethylsilanediyl)bis[(2-methyl-1H-indene-1,4-diyl)]}diquinoline](/img/structure/B12571410.png)
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-dodecanoylamino]ethyl-dodecanoylamino]butanedioic acid](/img/structure/B12571415.png)

![N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B12571435.png)

